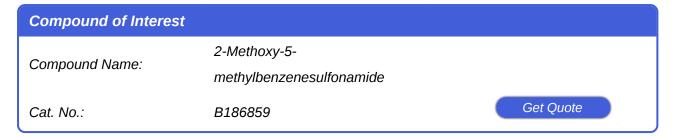


Application Notes and Protocols for the Quantification of 2-Methoxy-5methylbenzenesulfonamide

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the quantitative analysis of **2-Methoxy-5-methylbenzenesulfonamide** in various sample matrices. The methodologies outlined below are designed to ensure accuracy, precision, and reliability for research, quality control, and drug development purposes.

Introduction

2-Methoxy-5-methylbenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds.[1] Accurate quantification of this analyte is crucial for monitoring reaction kinetics, assessing purity, and ensuring the quality of final products. This application note details two robust analytical methods for its determination: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

While specific quantitative data for this exact molecule is not extensively published, the protocols herein are based on established principles of analytical chemistry for sulfonamide-containing compounds and related analogs.

Analytical Methods Overview



A summary of the recommended analytical techniques and their typical performance characteristics is provided below.

Parameter	HPLC-UV Method	LC-MS/MS Method
Principle	Separation by reverse-phase chromatography and detection by UV absorbance.	Separation by reverse-phase chromatography and detection by mass-to-charge ratio.
Instrumentation	HPLC system with a UV/Vis detector.	LC system coupled to a triple quadrupole mass spectrometer.
Typical Column	C18 (e.g., 4.6 x 150 mm, 5 μm)	C18 (e.g., 2.1 x 50 mm, 1.8 μm)
Mobile Phase	Acetonitrile and water with 0.1% formic acid (gradient elution).	Acetonitrile and water with 0.1% formic acid (gradient elution).
Flow Rate	1.0 mL/min	0.4 mL/min
Detection Wavelength	240 nm[2]	MRM transitions (e.g., precursor ion > product ion)
Linearity (r²)	> 0.999	> 0.999
Limit of Quantification (LOQ)	~1 µg/mL	~1 ng/mL
Precision (%RSD)	< 2%	< 5%
Accuracy (% Recovery)	98-102%	95-105%

Experimental Protocols Sample Preparation

Effective sample preparation is critical for accurate and reproducible results.[3][4] The choice of method depends on the sample matrix.

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Biological Fluids)



- Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
- Loading: Load 1 mL of the sample onto the cartridge.
- Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.
- Elution: Elute the analyte with 5 mL of methanol.
- Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 500 μL of the mobile phase.

Protocol 2: Protein Precipitation for Plasma/Serum Samples

- To 100 μL of plasma or serum, add 300 μL of cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness.
- Reconstitute in 200 μL of the mobile phase.

HPLC-UV Method

This method is suitable for the quantification of **2-Methoxy-5-methylbenzenesulfonamide** in bulk materials and simple formulations.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
- C18 reverse-phase column (4.6 x 150 mm, 5 μm).

Chromatographic Conditions:

Mobile Phase A: 0.1% Formic Acid in Water



• Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Gradient:

o 0-1 min: 10% B

1-10 min: 10% to 90% B

• 10-12 min: 90% B

12-13 min: 90% to 10% B

o 13-15 min: 10% B

Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Injection Volume: 10 μL

Detection Wavelength: 240 nm[2]

Procedure:

- Prepare a stock solution of 2-Methoxy-5-methylbenzenesulfonamide (1 mg/mL) in methanol.
- Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 μ g/mL to 100 μ g/mL.
- Inject the prepared samples and calibration standards into the HPLC system.
- Construct a calibration curve by plotting the peak area against the concentration.
- Determine the concentration of the analyte in the samples from the calibration curve.

LC-MS/MS Method



This highly sensitive and selective method is ideal for the quantification of **2-Methoxy-5-methylbenzenesulfonamide** in complex matrices at low concentrations.[5]

Instrumentation:

- LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- C18 reverse-phase column (2.1 x 50 mm, 1.8 μm).

Chromatographic Conditions:

- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Gradient:
 - 0-0.5 min: 5% B
 - o 0.5-3 min: 5% to 95% B
 - o 3-4 min: 95% B
 - 4-4.1 min: 95% to 5% B
 - o 4.1-5 min: 5% B
- Flow Rate: 0.4 mL/min
- Column Temperature: 40°C
- Injection Volume: 5 μL

Mass Spectrometer Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV



• Source Temperature: 150°C

Desolvation Temperature: 400°C

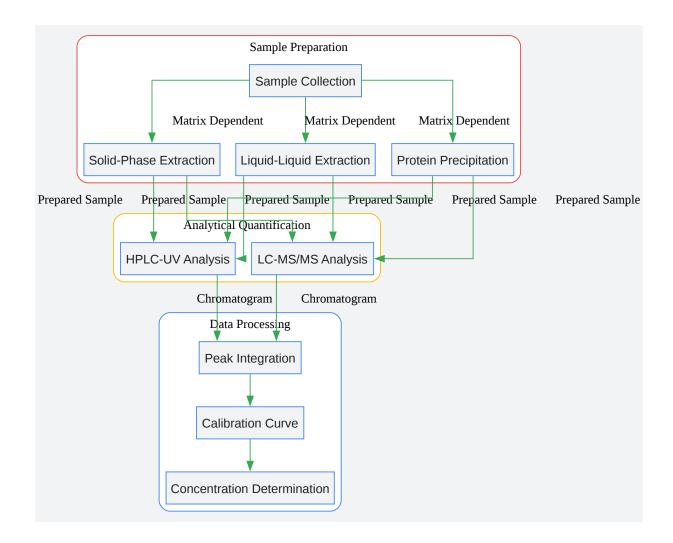
 Multiple Reaction Monitoring (MRM) Transitions: To be determined by direct infusion of a standard solution. A hypothetical transition would be based on the protonated molecule [M+H]⁺ and a stable fragment ion.

Procedure:

- Optimize the mass spectrometer parameters by infusing a standard solution of 2-Methoxy-5-methylbenzenesulfonamide.
- Prepare a stock solution and a series of calibration standards (e.g., 1 ng/mL to 500 ng/mL) and quality control samples.
- Process the samples using an appropriate sample preparation protocol.
- Inject the prepared samples, calibration standards, and QC samples into the LC-MS/MS system.
- Quantify the analyte using the peak area ratio of the analyte to the internal standard against the concentration.

Visualizations





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Caption: General workflow for the quantification of **2-Methoxy-5-methylbenzenesulfonamide**.





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